![molecular formula C18H19ClN2O5S B214273 Isopropyl 4-(aminocarbonyl)-5-{[(4-chlorophenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B214273.png)
Isopropyl 4-(aminocarbonyl)-5-{[(4-chlorophenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 4-(aminocarbonyl)-5-{[(4-chlorophenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate, also known as Compound A, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of Isopropyl 4-(aminocarbonyl)-5-{[(4-chlorophenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate A is not fully understood. However, studies suggest that it may act through the inhibition of specific enzymes and signaling pathways involved in cancer and inflammation.
Biochemical and Physiological Effects:
Isopropyl 4-(aminocarbonyl)-5-{[(4-chlorophenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate A has been shown to have a variety of biochemical and physiological effects. It can inhibit the activity of specific enzymes involved in cancer and inflammation, modulate the immune response, and reduce oxidative stress. These effects may contribute to its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
Isopropyl 4-(aminocarbonyl)-5-{[(4-chlorophenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate A has several advantages for lab experiments, including its high purity and stability. However, its synthesis method is complex and requires specialized equipment and expertise. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.
Zukünftige Richtungen
There are several potential future directions for research on Isopropyl 4-(aminocarbonyl)-5-{[(4-chlorophenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate A. These include further studies on its mechanism of action, toxicity, and potential therapeutic applications. Additionally, there is a need for the development of more efficient synthesis methods and the exploration of new analogs with improved properties.
Conclusion:
In conclusion, Isopropyl 4-(aminocarbonyl)-5-{[(4-chlorophenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate A is a chemical compound with potential therapeutic applications in cancer and inflammation. Its synthesis method is complex, but its high purity and stability make it suitable for lab experiments. Further research is needed to fully understand its mechanism of action and potential toxicity, as well as to explore new analogs with improved properties.
Synthesemethoden
Isopropyl 4-(aminocarbonyl)-5-{[(4-chlorophenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate A can be synthesized through a multistep process involving the reaction of various chemical reagents. The synthesis method typically involves the use of organic solvents and requires careful monitoring of reaction conditions to ensure purity and yield.
Wissenschaftliche Forschungsanwendungen
Isopropyl 4-(aminocarbonyl)-5-{[(4-chlorophenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate A has been studied for its potential therapeutic applications in various diseases, including cancer and inflammation. In vitro studies have shown that Isopropyl 4-(aminocarbonyl)-5-{[(4-chlorophenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate A can inhibit the growth of cancer cells and reduce inflammation by modulating the immune response. In vivo studies have also demonstrated the effectiveness of Isopropyl 4-(aminocarbonyl)-5-{[(4-chlorophenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate A in reducing tumor growth and inflammation in animal models.
Eigenschaften
Produktname |
Isopropyl 4-(aminocarbonyl)-5-{[(4-chlorophenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate |
---|---|
Molekularformel |
C18H19ClN2O5S |
Molekulargewicht |
410.9 g/mol |
IUPAC-Name |
propan-2-yl 4-carbamoyl-5-[[2-(4-chlorophenoxy)acetyl]amino]-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C18H19ClN2O5S/c1-9(2)26-18(24)15-10(3)14(16(20)23)17(27-15)21-13(22)8-25-12-6-4-11(19)5-7-12/h4-7,9H,8H2,1-3H3,(H2,20,23)(H,21,22) |
InChI-Schlüssel |
WYEUBVQZPXNWID-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)COC2=CC=C(C=C2)Cl)C(=O)OC(C)C |
Kanonische SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)COC2=CC=C(C=C2)Cl)C(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.